molecular formula C21H26N2O4 B6099858 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol

4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol

Cat. No. B6099858
M. Wt: 370.4 g/mol
InChI Key: ORYBRSCLAHAESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol, also known as BRL 37344, is a synthetic compound that belongs to the phenol class of compounds. It is primarily used in scientific research applications to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol 37344 involves binding to and activating the β3-adrenoceptor in adipose tissue. This leads to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins involved in lipolysis and thermogenesis.
Biochemical and Physiological Effects:
This compound 37344 has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to increased energy expenditure and weight loss. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, potentially making it useful in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol 37344 in lab experiments is its selectivity for the β3-adrenoceptor, which allows for more specific and targeted studies. However, its potency and efficacy can vary depending on the experimental conditions and the type of tissue being studied. Additionally, its potential therapeutic applications in humans are still being investigated, and further studies are needed to determine its safety and efficacy.

Future Directions

Future research on 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol 37344 could focus on its potential therapeutic applications in obesity, diabetes, and related metabolic disorders. It could also be used to study the effects of β3-adrenoceptor activation on other physiological processes, such as cardiovascular function and immune response. Further studies are needed to determine its safety and efficacy in humans, and to optimize its potency and efficacy for therapeutic use.

Synthesis Methods

4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol 37344 can be synthesized using a multi-step process involving the reaction of 2-ethoxyphenol with 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine and subsequent purification steps. The purity of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol 37344 is primarily used in scientific research to study the mechanism of action and potential therapeutic applications. It is a selective β3-adrenoceptor agonist, which means it binds to and activates the β3-adrenoceptor in the body. This receptor is primarily found in adipose tissue, where it regulates lipolysis (the breakdown of fats) and thermogenesis (the generation of heat). This compound 37344 can be used to study the effects of β3-adrenoceptor activation on these processes and its potential therapeutic applications in obesity and related metabolic disorders.

properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-2-25-20-11-16(3-5-18(20)24)13-22-7-9-23(10-8-22)14-17-4-6-19-21(12-17)27-15-26-19/h3-6,11-12,24H,2,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYBRSCLAHAESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.